![molecular formula C19H20N4O B2876920 N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)环己甲酰胺 CAS No. 847387-48-8](/img/structure/B2876920.png)

N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)环己甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

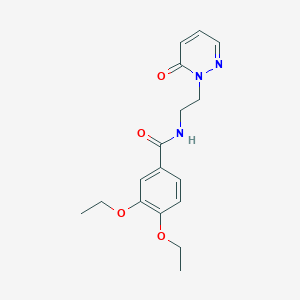

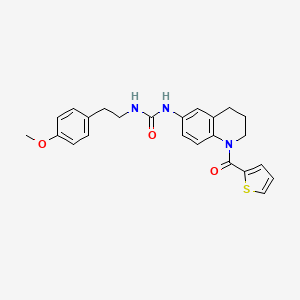

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have received significant attention in the synthetic chemistry community due to their varied medicinal applications .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines are diverse. They include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学研究应用

抗癌和抗病毒应用

雄激素受体拮抗剂用于癌症治疗:Linton 等人 (2011) 的一项研究描述了一种结构上与 N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)环己甲酰胺相关的化合物,该化合物是雄激素受体的完全拮抗剂。该化合物在去势抵抗性前列腺癌 (CRPC) 中显示出显着的体内肿瘤生长抑制。然而,由于醛氧化酶 (AO) 的快速代谢,它面临挑战,该研究通过各种药物化学策略解决了这一问题 (Linton 等人,2011)。

合成具有抗菌活性的吡唑并嘧啶衍生物:Rahmouni 等人 (2014) 合成了一系列吡唑并[3,4-d]嘧啶-4-胺,显示出显着的抗菌活性。本研究突出了吡唑并嘧啶衍生物的潜力,该衍生物与 N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)环己甲酰胺的核心结构相关,在开发新的抗菌剂方面 (Rahmouni 等人,2014)。

抗病毒剂:Hamdouchi 等人 (1999) 设计并制备了一种结构上与 N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)环己甲酰胺相关的化合物,以测试其作为抗鼻病毒剂。该类化合物显示出作为人鼻病毒抑制剂的潜力 (Hamdouchi 等人,1999)。

DNA 绑定和基因调控

用于基因表达调节的 DNA 结合寡聚物:Meier 等人 (2012) 探讨了吡咯-咪唑 (Py-Im) 发夹多酰胺,该多酰胺与 N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)环己甲酰胺的核心结构相关。这些化合物可以破坏蛋白质-DNA 相互作用并调节活细胞中的基因表达,为作为分子探针或治疗剂提供潜在应用 (Meier 等人,2012)。

基因治疗中的多酰胺:Nagashima 等人 (2009) 开发了一种在大鼠血浆中测定和定量 Py-Im 多酰胺的方法,突出了其作为基因治疗剂的潜力。这些化合物由于其与 DNA 结合的能力而被确定为基因治疗的新候选者 (Nagashima 等人,2009)。

用于基因表达调控的环状多酰胺:Chenoweth 等人 (2009) 讨论了环状 Py-Im 多酰胺,它可以通过破坏转录因子-DNA 结合来调节内源性基因表达。这些发现表明在调节各种疾病中的基因表达方面具有潜在应用 (Chenoweth 等人,2009)。

作用机制

Target of Action

Similar compounds such as imidazo[1,2-a]pyrimidines have been reported to inhibit enzymes like ddr1 and COX-2 , which play crucial roles in cellular signaling and inflammation, respectively.

Mode of Action

It’s worth noting that related imidazo[1,2-a]pyrimidines have been shown to interact with their targets through hydrogen-bond interactions .

Biochemical Pathways

Compounds that inhibit ddr1 and cox-2, like some imidazo[1,2-a]pyrimidines, can impact pathways related to cellular signaling and inflammation .

Result of Action

Compounds that inhibit ddr1 and cox-2 can potentially affect cellular signaling and inflammatory responses .

生化分析

Biochemical Properties

It has been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions

Cellular Effects

Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for certain cell types . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that this compound binds to certain proteins with a specific conformation

Dosage Effects in Animal Models

The effects of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide vary with different dosages in animal models

属性

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-23-11-5-10-20-19(23)22-17/h4-5,8-14H,1-3,6-7H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCMCCUEQBXHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)

![3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876840.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)

![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2876851.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)

![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)